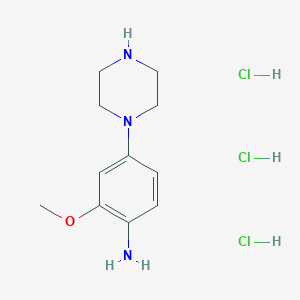
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are derivatives of aniline, which is a primary aromatic amine. This compound is characterized by the presence of a methoxy group (-OCH₃) and a piperazine ring attached to the aniline structure. It is commonly used in scientific research and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride typically involves the following steps:
Nitration: Aniline is nitrated to form 4-nitroaniline.
Reduction: The nitro group in 4-nitroaniline is reduced to an amino group, resulting in 4-aminobenzenemethanol.
Methylation: The amino group is methylated to form 2-methoxy-4-aminobenzenemethanol.
Piperazine Addition: Piperazine is added to the compound to form 2-methoxy-4-(piperazin-1-yl)aniline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso-2-methoxy-4-(piperazin-1-yl)aniline and nitro-2-methoxy-4-(piperazin-1-yl)aniline.
Reduction: 2-Methoxy-4-(piperazin-1-yl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases. Additionally, it is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
作用机制
The mechanism by which 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is similar to other compounds containing the aniline and piperazine structures. Some of these similar compounds include:
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
2-Methoxy-4-(4-phenylpiperazin-1-yl)aniline
2-Methoxy-4-(4-ethylpiperazin-1-yl)aniline
These compounds differ in their substituents on the piperazine ring, which can affect their chemical properties and biological activities. This compound is unique in its combination of methoxy and piperazine groups, which contribute to its distinct reactivity and applications.
属性
IUPAC Name |
2-methoxy-4-piperazin-1-ylaniline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;;/h2-3,8,13H,4-7,12H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQRMTOVLIEMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
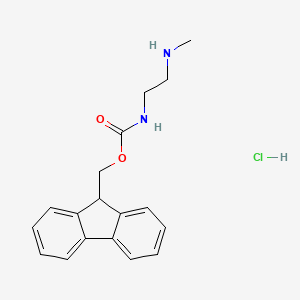
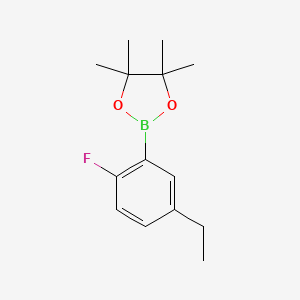

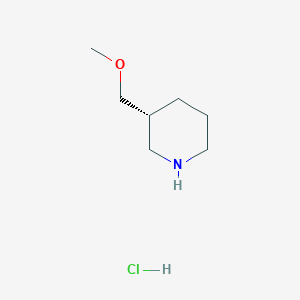
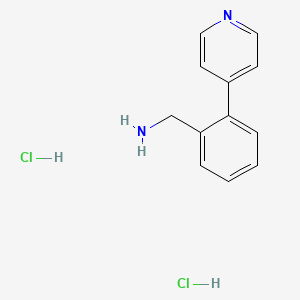
![2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl](/img/structure/B8097594.png)
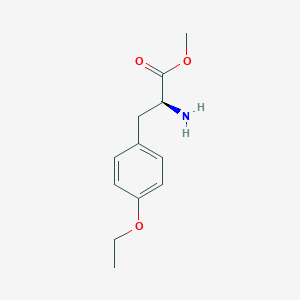
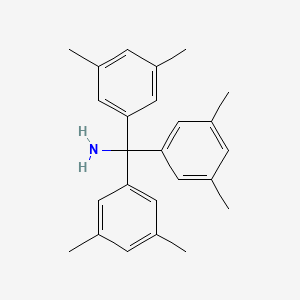
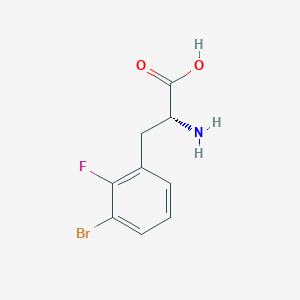
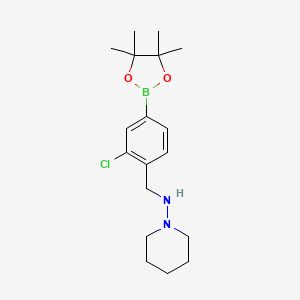
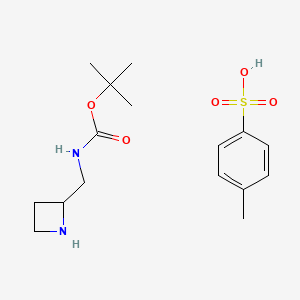
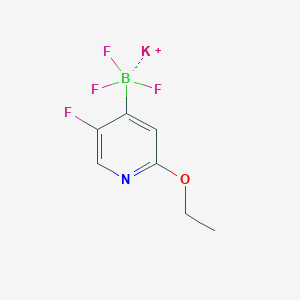
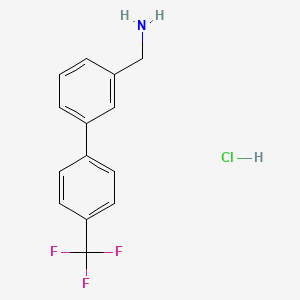
![Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate](/img/structure/B8097652.png)
